molecular formula C10H10N2O6 B14401456 7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate CAS No. 88346-90-1

7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate

Cat. No.: B14401456
CAS No.: 88346-90-1
M. Wt: 254.20 g/mol
InChI Key: PMOUMRFAVKQRHP-UHFFFAOYSA-N
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Description

7,9,11-Trioxo-1-oxa-8,10-diazaspiro[55]undec-3-en-2-yl acetate is a complex organic compound belonging to the spirocyclic family This compound is characterized by its unique spiro structure, which includes oxygen and nitrogen heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate typically involves multi-component reactions (MCRs). One common method involves the reaction of barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a catalyst such as triethylamine (Et3N). The reaction is carried out in a suitable solvent, often acetonitrile (CH3CN), under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce reduced spirocyclic compounds with altered functional groups.

Scientific Research Applications

7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate is unique due to its specific spirocyclic structure and the presence of multiple heteroatoms. This structure imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

88346-90-1

Molecular Formula

C10H10N2O6

Molecular Weight

254.20 g/mol

IUPAC Name

(1,3,5-trioxo-7-oxa-2,4-diazaspiro[5.5]undec-9-en-8-yl) acetate

InChI

InChI=1S/C10H10N2O6/c1-5(13)17-6-3-2-4-10(18-6)7(14)11-9(16)12-8(10)15/h2-3,6H,4H2,1H3,(H2,11,12,14,15,16)

InChI Key

PMOUMRFAVKQRHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C=CCC2(O1)C(=O)NC(=O)NC2=O

Origin of Product

United States

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